

Application Notes & Protocols for Ivermectin Impurity Testing as per European Pharmacopoeia

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Compound of Interest		
Compound Name:	Ivermectin EP Impurity H	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the analysis of related substances in Ivermectin, adhering to the standards outlined in the European Pharmacopoeia (Ph. Eur.). This guide is intended to assist researchers, scientists, and drug development professionals in ensuring the quality and safety of Ivermectin active pharmaceutical ingredients (APIs) and finished products.

Introduction

Ivermectin is a broad-spectrum anti-parasitic agent used in both human and veterinary medicine.[1] The European Pharmacopoeia outlines a stringent set of tests to control the impurities in Ivermectin, ensuring its efficacy and safety. The primary analytical method for this purpose is High-Performance Liquid Chromatography (HPLC), which is capable of separating the main components of Ivermectin from its potential process-related and degradation impurities.[1][2]

Ivermectin itself is a mixture of two main components: 22,23-dihydroavermectin B1a (H2B1a) and 22,23-dihydroavermectin B1b (H2B1b). The Ph. Eur. monograph specifies the acceptable ratio of these two components and sets limits for other related substances.[1][3]

Quantitative Data Summary



The following tables summarize the key quantitative parameters for the Ivermectin impurity testing as specified in the European Pharmacopoeia.

Table 1: HPLC Chromatographic Conditions

Parameter	European Pharmacopoeia Specification
Column	Octadecylsilyl silica gel for chromatography R (5 μ m), 250 mm x 4.6 mm
Mobile Phase	Water R, Methanol R, Acetonitrile R (15:34:51 V/V/V)
Flow Rate	1.0 mL/min
Detection	UV Spectrophotometer at 254 nm
Injection Volume	20 μL
Column Temperature	25 °C

Table 2: System Suitability Criteria

Parameter	Requirement
Resolution	Minimum 3.0 between the peaks due to component H2B1b and component H2B1a (in Reference solution (a))
Signal-to-Noise Ratio	Minimum of 10 for the principal peak (in Reference solution (c))
Symmetry Factor	Maximum of 2.5 for the principal peak (in Reference solution (a))

Table 3: Impurity Acceptance Criteria



Impurity	Acceptance Criterion
Impurity with a relative retention of 1.3 to 1.5 to the principal peak	Not more than 2.5 times the area of the principal peak in the chromatogram obtained with reference solution (b) (2.5%)
Any other impurity	Not more than the area of the principal peak in the chromatogram obtained with reference solution (b) (1.0%)
Total of other impurities	Not more than 5.0 times the area of the principal peak in the chromatogram obtained with reference solution (b) (5.0%)
Disregard Limit	0.05% (Area of the principal peak in the chromatogram obtained with reference solution (c))

Table 4: Known Ivermectin Impurities as per European Pharmacopoeia

Impurity Name	Common Name/Synonym
Ivermectin EP Impurity A	Avermectin B1a
Ivermectin EP Impurity B	Avermectin B1b
Ivermectin EP Impurity C	Avermectin B2a
Ivermectin EP Impurity D	8a-Oxo Avermectin B1a
Ivermectin EP Impurity E	12-demethyl-12-ethyl-H2B1a
Ivermectin EP Impurity F	12-demethyl-12-ethyl-H2B1b
Ivermectin EP Impurity G	Ivermectin monosaccharide
Ivermectin EP Impurity H	-
Ivermectin EP Impurity I	2,3-Dehydro-3,4-dihydro Ivermectin
Ivermectin EP Impurity J	-
Ivermectin EP Impurity K	H4B1a isomers



Experimental Protocol

This protocol details the methodology for performing the related substances test for Ivermectin as per the European Pharmacopoeia.

Materials and Reagents

- Ivermectin substance to be examined
- Ivermectin CRS (European Pharmacopoeia Reference Standard)
- Methanol R (Reagent grade)
- Acetonitrile R (Reagent grade)
- Water R (Reagent grade)
- Volumetric flasks (50 mL, 100 mL)
- Pipettes
- HPLC system with a UV detector
- HPLC column as specified in Table 1

Preparation of Solutions

Test Solution:

- Accurately weigh 40.0 mg of the Ivermectin substance to be examined.
- Dissolve the substance in methanol R.
- Dilute to 50.0 mL with methanol R.

Reference Solution (a):

Accurately weigh 40.0 mg of Ivermectin CRS.



- Dissolve the substance in methanol R.
- Dilute to 50.0 mL with methanol R.

Reference Solution (b):

- Pipette 1.0 mL of Reference solution (a) into a 100.0 mL volumetric flask.
- Dilute to volume with methanol R.

Reference Solution (c):

- Pipette 5.0 mL of Reference solution (b) into a 100.0 mL volumetric flask.
- Dilute to volume with methanol R.

Chromatographic Procedure

- Set up the HPLC system according to the conditions specified in Table 1.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject 20 μL of methanol R as a blank.
- Inject 20 μL of Reference solution (a) and record the chromatogram. Verify that the system suitability requirements (Table 2) are met. The elution order is component H2B1b followed by component H2B1a.[1]
- Inject 20 µL of Reference solution (b) and record the chromatogram.
- Inject 20 μL of Reference solution (c) and record the chromatogram.
- Inject 20 μL of the Test solution and record the chromatogram.

Data Analysis and Calculation

 Identify the peaks in the chromatogram of the Test solution by comparing their retention times with those obtained from the chromatograms of the reference solutions.



- Disregard any peak with an area less than the area of the principal peak in the chromatogram of Reference solution (c) (0.05%).
- For each impurity, calculate its percentage content using the following formula:

Percentage of Impurity = (Area of Impurity Peak in Test Solution / Area of Principal Peak in Reference Solution (b)) x (Concentration of Reference Solution (b) / Concentration of Test Solution) x 100

Assuming the concentrations are as prepared in the protocol, the calculation simplifies to:

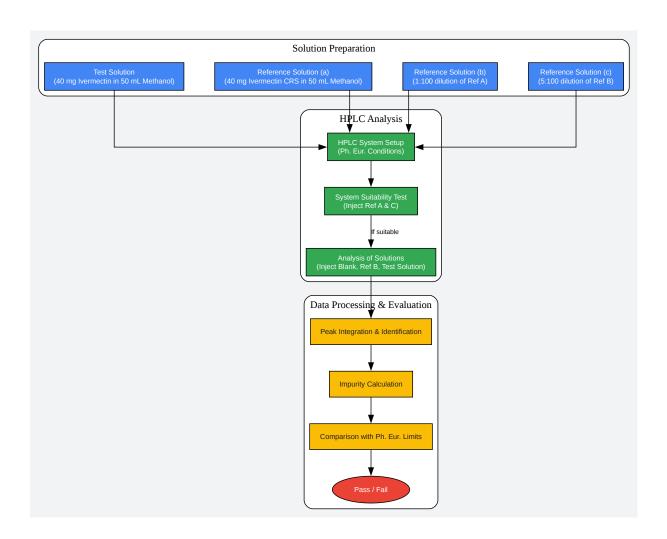
Percentage of Impurity = (Area of Impurity Peak in Test Solution / Area of Ivermectin Peak in Reference Solution (b)) \times (1/100) \times 100 = (Area of Impurity Peak in Test Solution / Area of Ivermectin Peak in Reference Solution (b))

- Compare the calculated percentage of each impurity with the acceptance criteria in Table 3.
- Sum the percentages of all impurities (excluding H2B1a and H2B1b) to determine the total impurities and compare with the acceptance criterion in Table 3.

Visualizations

The following diagrams illustrate the key workflows and relationships in the Ivermectin impurity testing process.

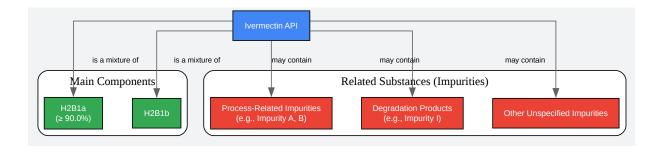




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Caption: Experimental workflow for Ivermectin impurity testing.





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Caption: Logical relationships of Ivermectin components and impurities.

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